molecular formula C14H11F6NO4 B2619857 N-(2-propynyloxy)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide CAS No. 338395-00-9

N-(2-propynyloxy)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide

Cat. No.: B2619857
CAS No.: 338395-00-9
M. Wt: 371.235
InChI Key: YEZRQGJIPFVUDS-UHFFFAOYSA-N
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Description

N-(2-propynyloxy)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide is a complex organic compound characterized by its unique structure, which includes propynyloxy and trifluoroethoxy groups attached to a benzenecarboxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-propynyloxy)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide typically involves multiple steps. One common method starts with the preparation of the benzenecarboxamide core, followed by the introduction of the propynyloxy and trifluoroethoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated reactors and continuous flow systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(2-propynyloxy)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the propynyloxy or trifluoroethoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-propynyloxy)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-propynyloxy)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The propynyloxy and trifluoroethoxy groups may enhance the compound’s binding affinity and specificity, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-propynyloxy)-2,5-bis(2,2,2-trifluoroethoxy)benzamide
  • N-(2-propynyloxy)-2,5-bis(2,2,2-trifluoroethoxy)benzenesulfonamide

Uniqueness

N-(2-propynyloxy)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-prop-2-ynoxy-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F6NO4/c1-2-5-25-21-12(22)10-6-9(23-7-13(15,16)17)3-4-11(10)24-8-14(18,19)20/h1,3-4,6H,5,7-8H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZRQGJIPFVUDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCONC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F6NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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